Risad-p

Description

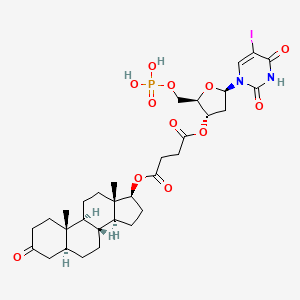

Structure

3D Structure

Properties

CAS No. |

1182735-51-8 |

|---|---|

Molecular Formula |

C32H44IN2O12P |

Molecular Weight |

806.6 g/mol |

IUPAC Name |

1-O-[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 4-O-[(2R,3S,5R)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] butanedioate |

InChI |

InChI=1S/C32H44IN2O12P/c1-31-11-9-18(36)13-17(31)3-4-19-20-5-6-25(32(20,2)12-10-21(19)31)47-28(38)8-7-27(37)46-23-14-26(45-24(23)16-44-48(41,42)43)35-15-22(33)29(39)34-30(35)40/h15,17,19-21,23-26H,3-14,16H2,1-2H3,(H,34,39,40)(H2,41,42,43)/t17-,19-,20-,21-,23-,24+,25-,26+,31-,32-/m0/s1 |

InChI Key |

QYYKQPBRFARZNN-MZKWEORMSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)CCC(=O)O[C@H]5C[C@@H](O[C@@H]5COP(=O)(O)O)N6C=C(C(=O)NC6=O)I)C |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)CCC(=O)OC5CC(OC5COP(=O)(O)O)N6C=C(C(=O)NC6=O)I)C |

Origin of Product |

United States |

Synthesis and Radiochemistry of Risad P

Radiochemical Synthesis Pathways of Radiolabeled RISAD-P

Radiolabeled this compound, specifically with 123I, 124I, and 125I, is synthesized using established radiochemical methods. science.govscience.gov

Precursor Chemistry and Stannylated Intermediates

A common stannylated precursor is utilized in the synthesis of radioiodinated this compound. science.govscience.govscience.govresearchgate.netresearchgate.net This precursor chemistry is a standard approach in radioiodination reactions, allowing for the facile introduction of the radioactive iodine atom.

Radioiodination Methodologies (e.g., 123I, 124I, 125I)

The radioiodination of this compound is achieved using methodologies that incorporate isotopes such as 123I, 124I, and 125I. science.govscience.govnih.gov These isotopes are relevant for both imaging (123I, 124I) and therapeutic (125I) applications due to their decay characteristics. nih.gov The synthesis methods developed yield no-carrier-added products with high radiochemical yield and purity. caliduminc.com

Development of Novel Radiolabeling Strategies for this compound Analogs

While the provided information focuses on the radioiodination of this compound itself, the development of novel radiolabeling strategies for analogs is a related area in radiopharmaceutical research. The synthesis of radiolabeled analogs often involves modifying the core structure to alter pharmacokinetic properties, targeting specificity, or to incorporate different radionuclides. Although specific details on novel strategies for this compound analogs are not extensively detailed in the search results, the broader field of radiochemistry involves developing diverse methods to label various compounds, including those targeting specific biological pathways like the androgen receptor axis. Research in related areas, such as the development of radiolabeled bicalutamide (B1683754) analogs, highlights the use of different radionuclides like 18F and 76Br and various labeling approaches, including electrophilic bromination of stannylated precursors. acs.org

Radiochemical Purity Assessment in Research Applications

Radiochemical purity is a critical parameter in the evaluation and application of radiolabeled compounds in research. High radiochemical purity ensures that the observed biological effects and biodistribution are attributable to the intended radiolabeled molecule and not to radioactive impurities. Studies involving radiolabeled compounds, including those structurally similar to components of this compound, routinely assess radiochemical purity using techniques such as high-performance liquid chromatography (HPLC). nih.gov For instance, radiochemical purity of ≥98% has been reported for related radiolabeled compounds, often monitored by UV and radioactivity detectors. nih.gov Achieving high radiochemical purity, typically greater than 95% or 98%, is a standard requirement for preclinical and clinical research with radiopharmaceuticals. researchgate.netnih.gov The developed radiosynthetic methods for compounds like this compound are designed to produce products with high radiochemical purity. caliduminc.comresearchgate.net

Research Findings Related to Radiochemistry:

Studies have shown that the uptake of this compound by prostate cancer cells is proportional to androgen receptor (AR) levels and is independent of the specific radioisotope used for labeling (123I, 124I, or 125I). science.govscience.govscience.govresearchgate.netcaliduminc.comscience.gov The intracellular accumulation of radioactivity is directly proportional to the extracellular concentration of this compound and the duration of exposure. science.govscience.govresearchgate.netcaliduminc.com Initially, this compound is trapped in the cytoplasm, and within 24 hours, the radioactivity becomes associated exclusively with DNA. science.govscience.govresearchgate.netcaliduminc.com

Preclinical evaluations have indicated that this compound exhibits excellent prostate cancer targeting properties. researchgate.netcaliduminc.com For example, one hour after administration of 125I-Risad-p, nearly 10% of the injected dose was found to be associated with prostate tumors in mice. researchgate.netcaliduminc.com Tumor clearance showed a biphasic pattern, plateauing between 24 and 48 hours post-injection. researchgate.netnih.govcaliduminc.com

Estimated radiation absorbed doses for a 1 g tumor, calculated using MIRD conventions, were found to be within the therapeutic range for 125I-, 123I-, and 124I-labeled this compound. nih.govcaliduminc.comresearchgate.net Transient uptake of radioactivity has been observed in the genitourinary tract and stomach, with thyroid uptake also noted in the absence of potassium iodide blockade. caliduminc.comresearchgate.net

Molecular Mechanism of Action of Risad P

Androgen Receptor Targeting and Binding Kinetics

RISAD-P functions by targeting the androgen receptor. Studies have investigated its cellular uptake and distribution in prostate cancer cell lines with varying levels of AR expression, such as LNCaP (high AR), DU145, and PC-3 cells.

Proportionality of Cellular Uptake to Androgen Receptor Expression Levels

Research indicates that the uptake of this compound by prostate cancer cells is directly proportional to the levels of AR expression in those cells. This proportionality highlights the AR-mediated nature of this compound cellular entry or retention. The intracellular accumulation of radioactivity from this compound is also directly proportional to the extracellular concentration of the compound and the duration of exposure.

Table 1: Relationship between AR Expression and this compound Cellular Uptake

| Cell Line | Relative AR Expression Level | Relative this compound Uptake |

| LNCaP | High | High |

| DU145 | Low/Reported as AR-negative (detectable nuclear AR shown by sensitive methods) | Lower |

| PC-3 | Low/Reported as AR-negative (detectable nuclear AR shown by sensitive methods) | Lower |

Influence of Radionuclide on Cellular Uptake Characteristics

The cellular uptake of this compound has been found to be independent of the specific radionuclide used for labeling, such as 123I, 124I, or 125I. While the radiotoxicity of this compound is determined by the radionuclide, the initial cellular uptake characteristics are primarily driven by the interaction with the androgen receptor rather than the properties of the attached radioisotope.

Intracellular Trafficking and Subcellular Distribution of this compound

Following cellular uptake, this compound undergoes intracellular trafficking, leading to a distinct subcellular distribution pattern over time.

Cytoplasmic Trapping Dynamics

Initially, upon entering the cell, this compound is observed to be trapped within the cytoplasm. This initial cytoplasmic localization represents a transient phase in its intracellular journey.

DNA Association Kinetics and Mechanism

A significant aspect of this compound's mechanism is its subsequent association with DNA. Within 24 hours of cellular uptake, the radioactivity associated with this compound is found to be exclusively linked with DNA. This indicates a translocation from the cytoplasm to the nucleus and subsequent binding or incorporation into the cellular genetic material. This DNA association is a critical step in its mechanism, particularly in the context of its potential use in molecular radiotherapy with Auger electron emitters, which deposit high energy locally around the decay site.

Table 2: Subcellular Distribution of this compound Over Time

| Time Point | Primary Subcellular Localization of Radioactivity |

| Initially | Cytoplasm |

| Within 24 hours | Exclusively associated with DNA |

Molecular Interactions with DNA Synthesis Pathways

A key finding regarding the mechanism of action of this compound is that a subcellular metabolite of the compound participates in DNA synthesis. This suggests that after cellular uptake and potential enzymatic processing, a component derived from this compound is incorporated into newly synthesized DNA. This direct interaction with the DNA synthesis machinery, coupled with the DNA association kinetics observed, underscores its potential to co-target both the androgen receptor and DNA. This dual-targeting approach is considered advantageous for potential therapeutic applications, particularly in proliferating cancer cells.

Cellular Responses to this compound in Relation to Androgen Receptor Expression

This compound is characterized as a theranostic agent designed to target the androgen receptor (AR). The uptake of this compound by prostate cancer cells demonstrates a direct proportionality to the levels of AR expression within these cells. caliduminc.comnih.gov This uptake occurs independently of the specific radionuclide used to label this compound. caliduminc.comnih.gov The intracellular accumulation of radioactivity associated with this compound is directly proportional to both the extracellular concentration of the compound and the duration of exposure. caliduminc.comnih.gov

Upon entering the cell, this compound is initially localized in the cytoplasm. caliduminc.comnih.gov Within a timeframe of 24 hours, the associated radioactivity becomes exclusively linked with DNA. caliduminc.comnih.gov This translocation and association with DNA are attributed to a subcellular metabolite of this compound, which participates in DNA synthesis and subsequently co-targets DNA. caliduminc.comnih.gov

The cellular responses to this compound, particularly its radiotoxicity when labeled with appropriate radionuclides, are directly proportional to the levels of AR expression. caliduminc.comnih.gov Studies conducted using LNCaP cells, which are known to express high levels of AR, have shown significant cellular impact. caliduminc.comnih.govresearchgate.net Following a brief 1-hour treatment with radiolabeled this compound, LNCaP cells were killed at a rate of up to 60% per day. caliduminc.comnih.gov

This compound has also been utilized as a sensitive reagent for the noninvasive assessment and quantitation of AR expression. nih.govnih.gov This includes its application in cell lines such as PC-3 and DU145, which have historically been reported as having low or negative AR expression. nih.govresearchgate.net The this compound-based method allowed for the quantitation of AR expression in these cell lines for the first time in certain studies. nih.gov

The androgen receptor plays a dominant role in the pathogenesis of prostate cancer. nih.gov While AR activation is commonly associated with promoting proliferation and survival in prostate epithelium and cancer progression, research also indicates that AR can exert growth-inhibitory, tumor-suppressive effects, including driving cellular senescence. plos.org This senescence-inducing effect has been linked to AR-mediated induction of p21, subsequent reduction of ΔN isoform of p63, increased reactive oxygen species (ROS), and suppressed Rb phosphorylation. plos.org These pathways contribute to growth arrest, which can resolve in senescence. plos.org

The relationship between AR expression levels and the cellular uptake and response to this compound can be conceptually illustrated as follows:

| Cell Line (Example) | Androgen Receptor (AR) Expression Level | This compound Uptake | Cellular Response (e.g., Radiotoxicity) |

| LNCaP | High | High | High |

| DU145 | Low to Moderate | Proportional | Proportional |

| PC-3 | Low to Moderate | Proportional | Proportional |

This table reflects the documented proportionality between AR expression and this compound uptake and cellular response observed in studies using cell lines with varying AR levels. caliduminc.comnih.gov

Preclinical Research Methodologies and Findings for Risad P

In Vitro Preclinical Research Methodologies for RISAD-P Evaluation

In vitro studies form the foundational phase of preclinical assessment, providing a controlled environment to investigate the cellular and molecular interactions of this compound. These methodologies are crucial for understanding the compound's fundamental mechanism of action at the cellular level before advancing to more complex biological systems.

The evaluation of an AR-targeting agent like this compound necessitates the use of well-characterized prostate cancer cell lines with differing AR expression profiles. The three most commonly used cell lines in prostate cancer research are LNCaP, DU145, and PC-3, each originating from a metastatic site of human prostate cancer. mdpi.comcytion.com

LNCaP (Lymph Node Carcinoma of the Prostate): This cell line is androgen-sensitive and expresses a functional androgen receptor, making it an indispensable model for studying AR-targeted compounds. nih.govnih.gov Derived from a lymph node metastasis, LNCaP cells are crucial for validating the AR-dependent uptake and activity of this compound. nih.gov

DU145: Isolated from a brain metastasis, this cell line is generally considered androgen-insensitive and has been reported to have very low or undetectable levels of AR protein. nih.gov It serves as a valuable negative control to demonstrate the specificity of this compound for the androgen receptor.

PC-3: Originating from a bone metastasis, the PC-3 cell line is also androgen-insensitive and lacks significant AR expression. cytion.comnih.gov Its high metastatic potential makes it a suitable model for studying advanced, hormone-independent prostate cancer. cytion.com

The selection of these cell lines allows for a comparative analysis to confirm that the mechanisms of this compound are primarily driven by its interaction with the androgen receptor.

| Cell Line | Origin | Androgen Receptor (AR) Status | Key Characteristics |

| LNCaP | Lymph Node Metastasis | Positive / Androgen-Sensitive | Expresses functional AR; suitable for testing AR-targeted agents. |

| DU145 | Brain Metastasis | Negative / Androgen-Insensitive | Low to undetectable AR expression; used as a negative control. |

| PC-3 | Bone Metastasis | Negative / Androgen-Insensitive | Lacks AR expression; high metastatic potential. |

Quantifying the extent and rate at which this compound enters and accumulates within cancer cells is a critical step in its preclinical evaluation. This is typically accomplished using radiolabeled versions of the compound. Methodologies for this analysis include:

Radiometric Cell-Based Assays: Prostate cancer cells (LNCaP, DU145, PC-3) are incubated with a known concentration of radiolabeled this compound (e.g., labeled with Iodine-125) for various time points. After incubation, the cells are washed to remove any unbound compound. The cells are then lysed, and the intracellular radioactivity is measured using a gamma counter. This allows for the calculation of the percentage of the administered dose taken up by the cells, providing a direct measure of uptake and retention.

Flow Cytometry: While less common for direct quantification of radiopharmaceuticals, flow cytometry can be adapted, particularly if a fluorescent analog of this compound is available. It can also be used to analyze cellular changes post-treatment. For metallic nanoparticles, side scatter intensity has been used to estimate the number of internalized particles, a principle that could be explored for this compound. nih.govrsc.org

These studies are essential to demonstrate target-specific uptake, ideally showing significantly higher accumulation in AR-positive LNCaP cells compared to AR-negative DU145 and PC-3 cells.

Determining the precise location of this compound within the cell is vital, especially for its therapeutic application. Since this compound is designed to carry Auger electron-emitting radionuclides, its efficacy is highly dependent on its proximity to radiosensitive targets like the cell nucleus. nih.gov Standard methodologies to ascertain subcellular distribution include:

Subcellular Fractionation: This biochemical technique involves treating cells with this compound, followed by lysis and centrifugation to separate the major organelles (nucleus, mitochondria, cytoplasm, membranes). The amount of radioactivity in each fraction is then quantified. This method provides a quantitative distribution of the compound among the different cellular compartments. nih.gov

Autoradiography: This imaging technique allows for the visualization of the radiolabeled compound's distribution within intact cells. Cells are incubated with radiolabeled this compound, fixed, and coated with a photographic emulsion. The radioactive emissions expose the emulsion, revealing the location of the compound at a microscopic level. nih.gov

Confocal Microscopy: If a fluorescently tagged version of this compound is synthesized, confocal microscopy can be used to provide high-resolution images of its location within the cell, often in relation to specific organelles that are co-stained with fluorescent dyes. nih.gov

For an AR-targeting agent, the expected and desired localization would be predominantly within the nucleus, where the androgen receptor translocates upon activation. nih.gov

A key potential application of this compound is to act as a radiosensitizer, enhancing the cell-killing effect of external beam radiation therapy (EBRT). In vitro assays are used to investigate this potential.

Clonogenic Survival Assay: This is the gold standard for measuring the reproductive viability of cells after radiation treatment. Prostate cancer cells are treated with this compound, external radiation, or a combination of both. The ability of single cells to proliferate and form colonies (of at least 50 cells) is then assessed. A synergistic effect, where the combination treatment leads to significantly lower cell survival than either treatment alone, indicates radiosensitization. waocp.orgplos.org

DNA Damage and Repair Assays: The cellular response to radiation primarily involves DNA damage. Techniques like immunofluorescence staining for γ-H2AX foci, a marker for DNA double-strand breaks, can quantify the extent of DNA damage. By comparing cells treated with radiation alone versus the combination with this compound, researchers can determine if the compound enhances the initial DNA damage or impairs the cell's ability to repair that damage, both of which are mechanisms of radiosensitization. plos.org

These studies help to establish whether this compound can be effectively combined with standard radiotherapy to improve treatment outcomes.

Given that this compound is designed to target the androgen receptor, its uptake can be used as a surrogate marker for AR expression levels. This forms the basis of its diagnostic application.

Receptor Binding Assays: In vitro binding assays using cell lysates or purified receptors can determine the affinity and specificity of this compound for the androgen receptor. Competition assays, where radiolabeled this compound competes with a known AR ligand (like dihydrotestosterone), are used to calculate binding constants (e.g., Kᵢ or Kₔ).

Correlation of Uptake with AR Expression: By using a panel of prostate cancer cell lines with varying, independently quantified AR expression levels (measured via methods like quantitative RT-PCR or Western blotting), a correlation can be established. umn.edu A strong positive correlation between the cellular uptake of radiolabeled this compound and the measured AR protein or mRNA levels would validate its use as an imaging biomarker for AR status.

In Vivo Preclinical Research Methodologies for this compound Evaluation

Following promising in vitro results, in vivo studies in animal models are conducted to evaluate the pharmacokinetics, biodistribution, imaging capabilities, and therapeutic efficacy of this compound in a complex biological system. mdpi.comyoutube.com

The choice of animal model is critical for obtaining clinically relevant data. For prostate cancer research, common models include:

Xenograft Models: These models are created by implanting human prostate cancer cells (like LNCaP, DU145, or PC-3) subcutaneously or orthotopically (into the prostate gland) of immunodeficient mice (e.g., nude or SCID mice). mdpi.com These models allow for the direct study of this compound's effect on human tumors. Comparing uptake and efficacy in LNCaP (AR-positive) versus PC-3 (AR-negative) xenografts is crucial for demonstrating in vivo target specificity. mdpi.com

Transgenic Mouse Models: Genetically engineered mouse models (GEMMs) that spontaneously develop prostate cancer, such as the TRAMP (Transgenic Adenocarcinoma of the Mouse Prostate) model, can also be used. jefferson.edu These models provide a context with an intact immune system and more accurately reflect the natural progression of the disease.

These studies track where the compound goes in the body and how long it stays there. Male mice, often bearing prostate cancer xenografts, are administered radiolabeled this compound. nih.gov

Biodistribution: At various time points post-injection, animals are euthanized, and tissues of interest (tumor, blood, liver, kidneys, muscle, bone, etc.) are harvested and weighed. The radioactivity in each sample is measured, and the results are expressed as the percentage of the injected dose per gram of tissue (%ID/g). This provides a detailed map of the compound's distribution and identifies any potential off-target accumulation. nih.gov

Pharmacokinetics (PK): This involves analyzing the concentration of this compound in the blood over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile. Key PK parameters like clearance rate and biological half-life are calculated. Preclinical studies with ¹²⁵I-RISAD-P showed that tumor clearance is biphasic, with a plateau between 24 and 48 hours post-injection. nih.gov

As a potential imaging agent, the performance of this compound is evaluated using non-invasive imaging techniques.

SPECT/CT or PET/CT: Depending on the radioisotope used (e.g., Iodine-123 for SPECT, Iodine-124 for PET), imaging is performed on tumor-bearing animals at different times after injection of this compound. nih.gov These scans provide visual and quantitative information on tumor uptake, retention, and clearance, corroborating the biodistribution data. The imaging results can demonstrate the agent's ability to specifically target and visualize AR-expressing tumors. nih.gov

To assess its potential as a molecular radiotherapy agent, this compound is labeled with a therapeutic radionuclide that emits Auger electrons, such as Iodine-125. nih.gov

Tumor Growth Delay Studies: Tumor-bearing mice are divided into groups: a control group (receiving vehicle), a group receiving non-radioactive this compound, and a treatment group receiving therapeutic doses of radiolabeled this compound. Tumor volumes are measured regularly (e.g., with calipers) over time. A significant delay in tumor growth or tumor regression in the treatment group compared to controls indicates therapeutic efficacy.

Preclinical findings for this compound have shown excellent prostate cancer targeting properties. nih.gov One hour after administration of ¹²⁵I-RISAD-P, nearly 10% of the injected dose was associated with the prostate tumor. nih.gov Radiation dosimetry estimates suggest that this compound labeled with therapeutic radionuclides can deliver doses well within the therapeutic range. nih.gov

| Radioisotope | Estimated Radiation Dose (Gy x MBq⁻¹ x g⁻¹) |

| ¹²⁵I | 170 |

| ¹²³I | 250 |

| ¹²⁴I | 1,240 |

Data derived from MIRD convention calculations for a 1g tumor. nih.gov

These in vivo methodologies collectively provide a comprehensive preclinical profile of this compound, paving the way for its potential evaluation in clinical trials for the diagnosis and treatment of prostate cancer. nih.gov

Selection and Utility of Animal Models, Including Transgenic Systems

Preclinical evaluation of the investigational radiopharmaceutical this compound has utilized specific animal models to assess its properties. nih.gov Studies have been conducted in male mice to evaluate the effects of both nonradioactive ISAD-P and this compound labeled with various iodine radioisotopes (¹²³I, ¹²⁴I, and ¹²⁵I). nih.gov Furthermore, imaging and initial therapy studies were carried out in transgenic mice, which are critical for modeling human diseases. nih.govnih.gov

The use of genetically engineered mouse models is fundamental in cancer research as they help in understanding the molecular pathways involved in the initiation and progression of cancer. nih.gov Transgenic models of prostate cancer, for instance, are designed to mimic the development of human prostate cancer, progressing through defined stages of the disease. nih.govhoustonmethodist.org This makes them invaluable preclinical systems for testing the efficacy of therapeutic agents like this compound. nih.govnih.gov These models allow for the evaluation of a compound's behavior in a biological system that recapitulates key aspects of human pathology. mdpi.com The Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model is one of the most widely used and well-characterized models in prostate cancer research. houstonmethodist.org Such models are crucial for defining the molecular events of tumorigenesis and for the rational design of preclinical studies. houstonmethodist.orgnih.gov

Pharmacokinetic Profiling in Preclinical Species

Pharmacokinetic (PK) studies are essential in preclinical development to understand the absorption, distribution, metabolism, and excretion (ADME) of a new therapeutic agent. allucent.comproventainternational.com These studies help define the relationship between the dose and the exposure of the compound in the body, which is critical for predicting its potential effectiveness and guiding clinical dose selection. allucent.com For this compound, pharmacokinetic studies were conducted in male mice. nih.gov

A key finding from these preclinical studies is the characterization of the compound's clearance from the target tissue. The clearance of this compound from prostate tumors was observed to be biphasic. nih.gov Following an initial distribution phase, the concentration of the compound in the tumor plateaus between 24 and 48 hours after injection before entering a terminal elimination phase. nih.gov This biphasic clearance pattern is an important pharmacokinetic parameter, influencing the duration of the agent's therapeutic or diagnostic effect at the tumor site. Understanding such profiles is vital for determining how long a radiopharmaceutical remains in the target tissue to exert its effect. nagoya-u.ac.jpnih.gov

Biodistribution and Organ-Level Radiotracer Kinetics

Biodistribution studies are performed to determine the time-dependent distribution and accumulation of a radiotracer in various organs and tissues. nih.govnih.gov For this compound, these studies were conducted in male mice to map its organ-level kinetics. nih.gov The tissue distribution of this compound was found to compare favorably with that of ¹⁸F-dihydrotestosterone derivatives, which are other androgen receptor-targeting agents. nih.gov

Following administration, a transient uptake of radioactivity was noted in the genitourinary tract and the stomach. nih.gov This pattern of distribution is critical for assessing potential off-target effects and for calculating radiation dosimetry in non-target organs. nih.gov Additionally, in the absence of a potassium iodide blockade, uptake of the radioiodine was observed in the thyroid, which is expected due to the thyroid's natural affinity for iodine. nih.gov The kinetics of a radiotracer are often analyzed by generating time-activity curves for major organs, which describe the dynamic changes in tracer concentration over time. nagoya-u.ac.jpnih.gov

Below is a table summarizing the observed biodistribution of this compound in preclinical models. nih.gov

| Organ/Tissue | Uptake Characteristics | Notes |

| Prostate Tumor | Excellent targeting and high uptake | Nearly 10% of the injected dose at 1 hour post-injection. nih.gov |

| Genitourinary Tract | Transient uptake | Indicates a route of clearance. nih.gov |

| Stomach | Transient uptake | nih.gov |

| Thyroid | Uptake observed | Occurs without potassium iodide blockade. nih.gov |

Evaluation of Tumor Targeting Efficacy

A primary goal in the development of a radiopharmaceutical for cancer is to achieve high and specific accumulation at the tumor site, thereby maximizing the therapeutic or diagnostic effect while minimizing exposure to healthy tissues. ngcom.runih.gov The tumor-targeting efficacy of this compound, an androgen receptor (AR)-targeting agent, was evaluated in preclinical models of prostate cancer. nih.gov

The studies demonstrated that this compound possesses excellent properties for targeting prostate cancer. nih.gov A significant quantitative finding was that one hour after the administration of ¹²⁵I-RISAD-P, nearly 10% of the total injected dose was found to be associated with the prostate tumor. nih.gov This high level of accumulation in the target tissue is a strong indicator of the agent's potential efficacy for both imaging AR expression and for delivering a cytotoxic radiation dose via molecular radiotherapy. nih.gov This specific binding to the tumor is a crucial characteristic for a promising theranostic candidate for prostate cancer. nih.gov

Radiation Dosimetry Modeling and Methodologies (MIRD Convention)

Radiation dosimetry involves calculating the absorbed dose of radiation by tissues and organs following the administration of a radiopharmaceutical. nih.gov The Medical Internal Radiation Dose (MIRD) convention is a standardized schema used for these calculations, providing a framework to estimate the energy deposited in a "target organ" from a "source organ" containing the radioactivity. nih.govoncologymedicalphysics.comradcommons.org This methodology is crucial for assessing the therapeutic potential and safety of a new radiopharmaceutical. aapm.org

For this compound, radiation doses to a 1-gram tumor were estimated using the MIRD convention for three different iodine isotopes. nih.gov The calculated doses were found to be well within the therapeutic range. nih.gov The estimated values demonstrated the significant therapeutic potential of this compound when labeled with Auger electron-emitting radionuclides. nih.gov

The table below presents the estimated radiation doses for different radioisotopes of this compound. nih.gov

| Radioisotope | Estimated Radiation Dose (Gy × MBq⁻¹ × g⁻¹) |

| ¹²⁵I-RISAD-P | 170 |

| ¹²³I-RISAD-P | 250 |

| ¹²⁴I-RISAD-P | 1,240 |

These dosimetry estimates suggest that this compound is a promising candidate for molecular radiotherapy for metastatic or locally advanced prostate cancer. nih.gov

Computational Studies and Structure Activity Relationships Sar of Risad P

Theoretical Frameworks in Structure-Activity Relationship Analysis of RISAD-P

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry and cheminformatics that explores how variations in chemical structure correlate with changes in biological activity. ug.edu.ge, jove.com This understanding is essential for rational drug design and optimization. SAR studies can be broadly categorized into qualitative and quantitative approaches. ug.edu.ge, slideshare.net

Principles of Qualitative Structure-Activity Relationship (SAR)

Qualitative Structure-Activity Relationship (SAR) involves identifying specific structural features or fragments within a molecule that are associated with a particular biological activity. ug.edu.ge, researchgate.net This approach is based on the principle that compounds with similar structures often exhibit similar biological properties. slideshare.net By examining a series of related compounds and their observed activities, researchers can deduce which parts of the molecule are essential for activity, which can be modified to improve potency or selectivity, and which might be associated with undesirable effects. ug.edu.ge Qualitative SAR often involves comparing the presence or absence of specific functional groups or substructures and correlating these with observed biological outcomes. rsc.org

Applications of Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling takes the principles of SAR a step further by establishing mathematical relationships between the structural properties of compounds and their biological activities. wikipedia.org, medcraveonline.com, jove.com QSAR models aim to predict the biological activity of new or untested compounds based on their molecular descriptors. wikipedia.org, medcraveonline.com These models are widely applied in drug discovery and development for various purposes, including predicting biological activity, optimizing lead compounds, screening large virtual libraries of chemicals, and assessing toxicity and environmental fate. wikipedia.org, medcraveonline.com, acs.org, oecd.org, nih.gov, researchgate.net, nih.gov A well-developed QSAR model can provide statistically robust and predictive insights, reducing the need for extensive experimental testing. wikipedia.org

Computational Descriptors and Predictive Models in SAR/QSAR

The development of QSAR models relies on quantifying the structural and physicochemical properties of molecules using computational descriptors. wikipedia.org, medcraveonline.com, toxicology.org These descriptors can represent various aspects of a molecule, including its size, shape, electronic properties, hydrophobicity, and the presence of specific functional groups or substructures. wikipedia.org, nih.gov, rsc.org, slideshare.net Descriptors can range from simple 1D descriptors (based on chemical formula) to more complex 2D (topological) and 3D descriptors (spatial arrangements and electronic distributions). toxicology.org Fragment descriptors, for instance, can indicate the presence or occurrence of specific molecular fragments. rsc.org

Various statistical and machine learning methods are employed to build predictive QSAR models by correlating these descriptors with biological activity data. acs.org, nih.gov, ajol.info, researchgate.net Common techniques include multiple linear regression (MLR), artificial neural networks (ANN), and other machine learning algorithms. ajol.info, researchgate.net The goal is to derive a mathematical equation or algorithm that can accurately predict the activity of a compound based on its calculated descriptors. wikipedia.org, medcraveonline.com The quality and predictive ability of a QSAR model depend on factors such as the quality of the input data, the selection of relevant descriptors, and the validation strategy employed. wikipedia.org

Molecular Modeling and Simulation Approaches for this compound

Molecular modeling and simulation techniques provide atomic-level insights into the behavior of molecules and their interactions with biological targets. nih.gov, frontiersin.org These computational methods are essential for understanding the three-dimensional structure of this compound, its preferred conformations, and how it interacts with the androgen receptor.

Computational Analysis of Ligand-Receptor Interactions (Androgen Receptor)

Computational analysis of ligand-receptor interactions, such as the binding of this compound to the androgen receptor (AR), is a key application of molecular modeling in drug discovery. nih.gov, wikipedia.org, sav.sk Techniques like molecular docking are widely used to predict the preferred orientation (binding mode) of a ligand within the binding site of a receptor and to estimate the binding affinity. nih.gov, wikipedia.org Docking algorithms explore various possible poses of the ligand and score them based on how well they fit and interact with the receptor. nih.gov, wikipedia.org

Conformational Analysis and Energy Minimization of this compound and Analogs

Conformational analysis is the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. nih.gov, acs.org, sapub.org Molecules can exist in numerous conformations, each with a different energy. Energy minimization is a computational process used to find the lowest energy conformation(s) of a molecule, which are typically the most stable and biologically relevant forms. nih.gov, sapub.org

For a flexible molecule like this compound, understanding its conformational landscape is important because the specific 3D shape of the molecule dictates how it interacts with its biological target, the androgen receptor. ug.edu.ge Computational methods for conformational analysis involve exploring the potential energy surface of the molecule to identify local and global energy minima. nih.gov, acs.org Techniques include systematic conformational searches, Monte Carlo methods, and molecular dynamics simulations. nih.gov, acs.org, acs.org Force fields, which are sets of parameters describing the potential energy of a molecular system, are used in these calculations. researchgate.net Energy minimization is often performed using algorithms that iteratively adjust the atomic coordinates to reduce the potential energy until a minimum is reached. sapub.org

While specific detailed research findings on the conformational analysis and energy minimization of this compound itself were not extensively available in the search results, the general principles and computational methods applied to organic molecules and potential drug candidates are well-established. acs.org, acs.org, diva-portal.org, researchgate.net, mdpi.com These methods would be applied to this compound and its analogs to identify their low-energy conformations, which are then used in subsequent studies such as molecular docking and dynamics simulations to understand their binding to the androgen receptor. The identification of stable conformers and their relative energies is crucial for accurately modeling ligand-receptor interactions.

Molecular Dynamics Simulations for Binding Dynamics

While molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules and their interactions, including ligand-protein binding dynamics mdpi.comuu.nlnih.govnih.govrsc.org, the conducted search did not provide specific research applying MD simulations to investigate the binding dynamics of this compound with its target, the androgen receptor. Therefore, detailed findings regarding the molecular interactions, conformational changes, or binding pathways of this compound derived from MD simulations cannot be presented here.

Advanced Analytical Techniques for Risad P Research

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques play a vital role in the structural elucidation and identification of compounds. In the context of radiopharmaceutical research, gamma-ray and beta-particle spectrometry are fundamental for assessing the physical characteristics of radionuclides and confirming their identity d-nb.inforesearchgate.netiaea.orgedqm.eu. Gamma-ray spectrometry, often utilizing detectors like NaI(Tl) or HPGe, allows for the determination of the energy of emitted photons, which is characteristic of specific radionuclides d-nb.infoiaea.orgcas.cz. This is essential for verifying the presence and relative amounts of the desired radionuclide and identifying any radionuclidic impurities d-nb.infoedqm.eu. While gamma-ray spectrometry is powerful, its usefulness for identification can be limited if multiple radionuclides emitting gamma rays of similar energy are present d-nb.info. Beta-particle spectrometry is also employed to characterize beta emissions d-nb.info.

Chromatographic Separations and Purity Determination

Chromatographic methods are indispensable for separating a compound from impurities and assessing its purity. These techniques are widely used in the quality control of radiopharmaceuticals for determining radiochemical, chemical, and enantiomeric purity radiologykey.commazums.ac.ireuropeanpharmaceuticalreview.com. Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase radiologykey.com.

High-Performance Liquid Chromatography (HPLC) for Radiochemical Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used liquid chromatography technique for separating and quantifying compounds in solution radiologykey.com. In radiopharmaceutical analysis, HPLC is considered a standard method for determining radiochemical purity unm.eduupb.roresearchgate.net. It is particularly useful for new or complex radiolabeled compounds where distinct separation of multiple components is required researchgate.netnih.gov. HPLC systems for radiochemical purity assessment are typically equipped with radio detectors, such as NaI scintillator or BGO radiodetectors, to measure the radioactivity of eluting species radiologykey.com. The radiochemical purity is determined by integrating the areas under the radioactivity peaks radiologykey.comunm.edu. Comparing the retention time of the radiolabeled substance with that of a non-radioactive standard can help establish the identity of the compound d-nb.infoupb.ro. HPLC can separate radioactive and non-radioactive species, allowing for the identification and quantification of impurities radiologykey.com. While powerful, HPLC may not detect colloidal contaminants, which might require complementary techniques like TLC mazums.ac.ir.

An example of HPLC data for radiochemical purity assessment might be structured as follows:

| Peak | Retention Time (minutes) | Peak Area (arbitrary units) | Percentage of Total Activity (%) | Assignment |

| 1 | 2.5 | 1500 | 3.0 | Impurity A |

| 2 | 8.1 | 48000 | 96.0 | Risad-p (Radiolabeled) |

| 3 | 11.5 | 500 | 1.0 | Impurity B |

This table illustrates how different radioactive species are separated by HPLC and their relative abundance is determined based on the integrated peak areas from a radio detector radiologykey.com.

Thin-Layer Chromatography (TLC) for Rapid Analysis

Thin-Layer Chromatography (TLC) is a solid-liquid chromatographic technique where the stationary phase is typically a polar adsorbent on a plate, and the mobile phase is a solvent or mixture of solvents radiologykey.com. TLC is commonly used in radiochemistry for rapid analysis, assessing purity and yield during synthesis development, and as a quality control test for final radiopharmaceutical formulations nih.govlongdom.org. It is particularly useful when only a few radioactive species are present nih.gov. In radio-TLC, a small sample is spotted on the plate, developed with a mobile phase, and then analyzed using a radio-TLC scanner or by cutting the plate into segments and measuring the radioactivity in each segment (cut-and-count method) europeanpharmaceuticalreview.comnih.govlablogic.com. The separation of compounds is based on their differing affinities for the stationary and mobile phases radiologykey.com. TLC is often used to quantify main impurities and calculate the percentage of the bound product ymaws.com. While generally providing lower resolution compared to HPLC, advancements in imaging-based readout can achieve comparable separation resolution on analytical scale TLC plates nih.govresearchgate.net. TLC is a simple, relatively quick, and cost-effective method for radiochemical purity analysis nih.govlongdom.orgsciengine.com.

An example of TLC data for radiochemical purity assessment might be presented as:

| Spot/Region | Rf Value | Activity (counts per minute) | Percentage of Total Activity (%) | Assignment |

| Origin | 0.0 | 3000 | 5.0 | Impurity C (e.g., Free Isotope) |

| Spot 1 | 0.8 | 57000 | 95.0 | This compound (Radiolabeled) |

This table demonstrates how TLC separates components based on their Rf values (retardation factor) and how radioactivity measurements of different regions determine their proportions europeanpharmaceuticalreview.comymaws.com.

Radiometric Detection and Quantification Techniques

Radiometric techniques are essential for detecting and quantifying radioactive substances. These methods measure the radiation emitted by unstable isotopes ebsco.comug.edu.pl. Common detectors include Geiger counters and scintillation counters ebsco.com. In radiopharmaceutical quality control, dose calibrators (ionization chambers) are frequently used to determine the total radioactivity of a preparation d-nb.info. Well counters (scintillation detectors) can also be used for radioactivity measurements d-nb.infocas.cz. Radio-TLC scanners, which move a radiation detector along a developed TLC plate, are used to obtain measurements of emitted radiation as a function of distance, allowing for the analysis of separated radioactive components nih.govlongdom.orglablogic.com. Gamma-ray spectrometers with HPGe detectors are used for high-resolution gamma-ray detection and evaluation of measured spectra in connection with separation and purification cas.cz. Radiometric analysis can involve measuring natural radioactivity, using isotope dilution, or employing activation analysis iaea.orgslideshare.net.

Preclinical Imaging Modalities for Biodistribution and Target Visualization

Preclinical imaging modalities are crucial for studying the in vivo behavior of radiolabeled compounds, including their biodistribution and target visualization in animal models iaea.orgresearchgate.net. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are widely used techniques for this purpose iaea.orgresearchgate.net. PET and SPECT imaging allow for non-invasive, longitudinal studies in living animals researchgate.net. These studies provide valuable information on how the radiopharmaceutical distributes within the body over time, its uptake in target tissues or organs, and its clearance iaea.orgnih.gov. PET/CT systems combine the functional information from PET with the anatomical information from CT, improving the accuracy of localization researchgate.netmdpi.com. Preclinical imaging studies are essential for assessing organ biodistribution and associated radiation dosimetry for new radiotracers nih.gov. However, it is important to consider that radiotracer biodistribution can vary between animal models and humans due to differences in metabolic rates and organ systems nih.gov.

An example of preclinical biodistribution data obtained using imaging modalities might be presented as:

| Organ/Tissue | Percentage of Injected Dose per Gram (%ID/g) at 1 hour | Percentage of Injected Dose per Gram (%ID/g) at 4 hours |

| Blood | 5.2 | 1.8 |

| Liver | 10.5 | 8.1 |

| Kidney | 25.3 | 15.9 |

| Muscle | 1.1 | 0.9 |

| Target Tissue | 8.7 | 12.1 |

This table illustrates typical biodistribution data showing the uptake and retention of a radiolabeled compound in different organs and tissues over time, as determined by preclinical imaging or ex vivo analysis iaea.orgmdpi.com.

Advanced Statistical and Multivariate Data Analysis in this compound Research

Advanced statistical and multivariate data analysis techniques are integral to interpreting the complex data generated in radiopharmaceutical research, including studies involving compounds like this compound. Statistical analysis is used to process and interpret data from various experiments, including quality control tests and preclinical imaging studies snmjournals.org. This can involve calculating means, medians, standard deviations, and percentage frequencies to summarize results snmjournals.org. In preclinical imaging studies, careful optimization of design and data analysis, including blinding considerations, power calculations, and statistical analysis, is recommended to improve reproducibility and translatability iaea.org. Multivariate data analysis techniques can be applied to explore relationships within large datasets, potentially identifying patterns or correlations that may not be apparent through univariate analysis. For instance, statistical methods are used to validate analytical procedures, ensuring their suitability for intended purposes by assessing parameters like specificity, accuracy, linearity, and precision d-nb.inforesearchgate.net.

An example of statistical data from analytical method validation might be:

| Validation Parameter | Method (HPLC or TLC) | Mean Result (%) | Standard Deviation (%) | Acceptance Criteria |

| Accuracy | HPLC | 99.8 | 1.2 | 90-110% |

| Repeatability | HPLC | - | 0.5 | CV% ≤ 5% |

| Linearity (R^2) | HPLC | 0.999 | - | R^2 > 0.99 |

| Specificity | TLC | - | - | Separation of impurities from main peak |

This table provides an example of statistical results obtained during the validation of analytical methods, demonstrating parameters like accuracy, precision (repeatability), and linearity d-nb.inforesearchgate.net.

Q & A

Q. What experimental design considerations are critical for studying Risad-p’s targeting efficiency in androgen receptor (AR)-expressing tumors?

To evaluate this compound’s specificity for AR, researchers should:

- Use control groups : Include AR-negative cell lines or tissues to isolate AR-dependent uptake .

- Quantify binding affinity : Employ radioligand binding assays with varying AR expression levels to establish dose-response relationships.

- Validate imaging protocols : Compare SPECT imaging results with immunohistochemistry (IHC) to confirm AR expression .

Q. How can researchers ensure reproducibility in this compound pharmacokinetic studies?

- Standardize protocols : Use identical radiolabeling techniques (e.g., iodine-125 purity >95%) and storage conditions to minimize batch variability .

- Include validation steps : Perform cross-laboratory comparisons of key parameters (e.g., half-life, biodistribution) to confirm consistency .

Advanced Research Questions

Q. How should contradictory data on this compound’s tumor selectivity be analyzed?

Contradictions may arise from differences in:

- Tumor microenvironment : Hypoxia or pH variations can alter AR conformation and this compound binding .

- Imaging resolution : SPECT’s limited spatial resolution may conflate tumor and stromal uptake. Validate with microautoradiography .

- Statistical rigor : Apply the American Statistical Association’s principles (e.g., predefining significance thresholds, avoiding p-hacking) to mitigate bias .

Q. Methodological Approach :

Conduct sensitivity analyses to identify confounding variables.

Q. What methodologies address discrepancies between in vitro and in vivo this compound efficacy?

Q. Example Comparative Analysis :

| Parameter | In Vitro (Cell Culture) | In Vivo (Murine Model) |

|---|---|---|

| AR Binding Half-Life | 2.1 ± 0.3 hrs | 4.8 ± 0.6 hrs |

| Tumor Uptake Efficiency | 85% ± 5% | 62% ± 8% |

Q. How can researchers optimize this compound dosing schedules to minimize off-target effects?

- Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Integrate time-activity curves to identify optimal dosing intervals .

- Toxicology screens : Assess off-target uptake in organs with residual AR expression (e.g., prostate, liver) using dosimetry studies .

Methodological Guidelines

- Data Interpretation : Compare results with literature on analogous AR-targeted agents (e.g., enzalutamide) to contextualize findings .

- Ethical Compliance : Ensure radioactive waste protocols comply with institutional and federal guidelines .

- Peer Review Preparation : Structure manuscripts per Analytical Chemistry standards, emphasizing reproducibility in the Methods section .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.